N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a pyridinylmethyl group, and a furan-2-carboxamide moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors. Structural characterization of such compounds typically employs crystallographic methods, such as those implemented in the SHELX suite , to resolve molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S/c19-12-7-13(20)16-15(8-12)26-18(22-16)23(10-11-3-1-5-21-9-11)17(24)14-4-2-6-25-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMFOLNNLGPHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the benzothiazole derivative with furan-2-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the nitro groups if present, using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Pd/C with hydrogen gas, sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives with heterocyclic scaffolds. Below is a comparative analysis with analogous molecules, focusing on structural features, physicochemical properties, and inferred bioactivity based on available literature.
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine vs. Chlorine Substitution : The 4,6-difluoro substitution in the target compound reduces metabolic degradation compared to chlorine-containing analogs like 5-chloro-N-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]furan-2-carboxamide. Fluorine’s electronegativity also enhances binding affinity to hydrophobic enzyme pockets.
Heterocyclic Diversity : Replacing benzothiazole with benzoxazine (as in 5-chloro-N-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]furan-2-carboxamide) introduces an oxygen atom, altering hydrogen-bonding capacity and redox properties.
Thiophene vs. Furan : Thiophene-based analogs (e.g., N-(pyridin-3-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide) exhibit higher aromaticity and stability but reduced polarity compared to furan derivatives.
Research Findings and Implications
- Kinase Inhibition: Benzothiazole derivatives are known ATP-competitive kinase inhibitors. The fluorine atoms may enhance binding to hinge regions in kinases like EGFR or VEGFR .
- Antimicrobial Activity : Thiadiazole-containing analogs (e.g., 3-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) show efficacy against Gram-positive bacteria, implying that the target compound could be optimized for similar activity.
- Solubility Challenges : The pyridinylmethyl and furan groups may limit aqueous solubility, necessitating formulation strategies such as salt formation or prodrug design.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : It is believed to inhibit various enzymes, including cytochrome P450 enzymes and kinases, which play crucial roles in metabolic processes.
- Modulation of Signaling Pathways : The compound may influence G-protein coupled receptors (GPCRs), leading to alterations in signaling pathways associated with inflammation and cell proliferation.
- Gene Expression Regulation : It has been observed to suppress pro-inflammatory gene expression and inhibit pathways such as NF-κB signaling, which is pivotal in inflammatory responses.
Antimicrobial Activity
Recent studies have focused on the compound's potential as an anti-tubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
Cytotoxicity Studies
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the most active derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .
Study 1: Anti-Tubercular Activity
A study published in 2020 synthesized a series of benzothiazole derivatives, including the target compound. The most potent compounds demonstrated IC90 values between 3.73 and 4.00 μM against M. tuberculosis H37Ra .
Study 2: Inhibition of Inflammatory Responses
Another investigation explored the role of this compound in modulating inflammatory pathways. The results showed that it effectively inhibited the production of inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table: Biological Activity Summary
| Activity | IC50/IC90 Values | Cell Line | Notes |
|---|---|---|---|
| Anti-Tubercular Activity | IC50: 1.35 - 2.18 μM | M. tuberculosis H37Ra | Significant activity observed |
| Cytotoxicity | Non-toxic | HEK-293 | Safe at effective concentrations |
| Inhibition of Inflammation | N/A | Various | Suppresses pro-inflammatory cytokines |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For structurally related benzothiazole-carboxamide derivatives, ethanol has proven effective as a solvent, with yields ranging from 37% to 70% depending on substituents. Catalysts (e.g., triethylamine) and reaction temperatures (60–80°C) should be tested. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is recommended. Monitoring by TLC and HPLC ensures purity ≥95% .
| Parameter | Tested Conditions (Example) | Yield Range |
|---|---|---|
| Solvent | Ethanol, DMF, THF | 37–70% |
| Temperature | 60–80°C | Variable |
| Purification | Flash chromatography | ≥95% purity |
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and connectivity.
- X-ray Crystallography: Employ SHELXL for small-molecule refinement. Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles and confirms stereochemistry. WinGX or Olex2 suites assist in data processing .
- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm) and aromatic C-F stretches (~1100–1250 cm) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
Methodological Answer:
- HPLC: Use reverse-phase C18 columns (acetonitrile/water gradients) with UV detection (λ = 254 nm).
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS.
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures under nitrogen atmospheres .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the compound’s reactivity or reaction mechanisms?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts electronic properties and reaction pathways. For example:
Q. How can contradictions between experimental data and computational predictions be resolved?
Methodological Answer: Adopt an iterative feedback loop:
- Refine computational models using experimental data (e.g., adjusting solvent parameters in COSMO-RS simulations).
- Re-examine experimental conditions (e.g., solvent polarity effects on reaction pathways).
- Cross-validate with alternative methods (e.g., substituent electronic effects via Hammett plots) .
Q. What strategies are recommended for studying substituent effects on biological or chemical activity?
Methodological Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzothiazole or pyridine moieties.
- Free-Wilson Analysis: Quantify contributions of specific substituents to activity using regression models.
- Molecular Docking: Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?
Methodological Answer:
- pH-Dependent Stability: Use buffer solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy.
- Kinetic Studies: Perform pseudo-first-order reactions at 25–60°C to calculate activation energy (E).
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for reaction efficiency .
Methodological Notes
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Crystallography Workflow:
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Safety Protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
